molecular formula C23H26N4O5 B1192663 2-[[(3R)-1-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]pyrrolidine-3-carbonyl]amino]acetic acid

2-[[(3R)-1-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]pyrrolidine-3-carbonyl]amino]acetic acid

Cat. No. B1192663
M. Wt: 438.484
InChI Key: YDRXCXZBWNACAL-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DS-70 is a novel and potent α4 integrin antagonist.

Scientific Research Applications

Synthesis and Potential Pharmacological Applications

  • Synthesis of Pyrrolylcarboxamides : A study conducted by Bijev, Prodanova, and Nankov (2003) explored the synthesis of substituted 1H-1-pyrrolylcarboxamides, which have pharmacological interest. These compounds were synthesized using acyl chlorides and pyrrole compounds as N-acylating agents, such as 2-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-1-pyrrolyl]acetic acid. The synthesized compounds were characterized using techniques like TLC, NMR, and IR spectroscopy (Bijev, Prodanova, & Nankov, 2003).

Biochemical Studies and Amino Acid Biosynthesis

  • Amino Acid Biosynthesis in Rumen Cultures : A study by Sauer, Erfle, and Mahadevan (1975) demonstrated that mixed rumen micro-organisms incorporate labeled compounds into amino acids. The study provided insights into the biochemical pathways of amino acid biosynthesis in these cultures, contributing to a deeper understanding of metabolic processes (Sauer, Erfle, & Mahadevan, 1975).

GABA Uptake Inhibitors

  • GABA Uptake Inhibitors Derived from Pyrrolidine-2-alkanoic Acids : Fülep et al. (2006) researched the synthesis of proline and pyrrolidine-2-alkanoic acid derivatives to evaluate their affinity to GABA transport proteins GAT-1 and GAT-3. This research contributes to the development of new treatments for neurological disorders (Fülep, Hoesl, Höfner, & Wanner, 2006).

Enantioselective Preparation of Compounds

  • Enantioselective Preparation of Dihydropyrimidones : Research by Goss et al. (2009) involved the enantioselective preparation of compounds like carbamic acid and benzenpropanoic acid derivatives. This study is crucial for the development of chiral compounds and the understanding of stereochemical configurations in chemical syntheses (Goss, Dai, Lou, & Schaus, 2009).

Novel Syntheses and Characterizations

  • Synthesis of Kainoid Amino Acid Nucleus : Felluga et al. (2012) conducted the first chemoenzymatic synthesis of (2S,3R)-(+)-2-carboxypyrrolidine-3-acetic acid, a distinctive nucleus of kainoid amino acids. This innovative synthesis utilized diastereomeric cis/trans methyl pyroglutamate derivatives (Felluga, Forzato, Nitti, Pitacco, Ghelfi, & Valentin, 2012).

properties

Molecular Formula

C23H26N4O5

Molecular Weight

438.484

IUPAC Name

2-[[(3R)-1-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]pyrrolidine-3-carbonyl]amino]acetic acid

InChI

InChI=1S/C23H26N4O5/c1-15-4-2-3-5-19(15)26-23(32)25-18-8-6-16(7-9-18)12-20(28)27-11-10-17(14-27)22(31)24-13-21(29)30/h2-9,17H,10-14H2,1H3,(H,24,31)(H,29,30)(H2,25,26,32)/t17-/m1/s1

InChI Key

YDRXCXZBWNACAL-KRWDZBQOSA-N

SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(C3)C(=O)NCC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DS-70;  DS 70;  DS70

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[(3R)-1-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]pyrrolidine-3-carbonyl]amino]acetic acid
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2-[[(3R)-1-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]pyrrolidine-3-carbonyl]amino]acetic acid
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2-[[(3R)-1-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]pyrrolidine-3-carbonyl]amino]acetic acid
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2-[[(3R)-1-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]pyrrolidine-3-carbonyl]amino]acetic acid
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2-[[(3R)-1-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]pyrrolidine-3-carbonyl]amino]acetic acid
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2-[[(3R)-1-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]pyrrolidine-3-carbonyl]amino]acetic acid

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